molecular formula C14H14Cl2N2OS2 B4645160 4-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine

4-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine

Cat. No.: B4645160
M. Wt: 361.3 g/mol
InChI Key: VLQJNFJNDARKRZ-UHFFFAOYSA-N
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Description

4-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a dichlorophenoxy group, an ethylsulfanyl group, and a methylsulfanyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form 2-(2,4-dichlorophenoxy)ethyl bromide.

    Sulfanylation: The intermediate is then reacted with a thiol compound under basic conditions to introduce the ethylsulfanyl group.

    Pyrimidine Ring Formation: The final step involves the cyclization of the intermediate with a suitable pyrimidine precursor, such as 2,4-dichloro-6-methylpyrimidine, under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified pyrimidine derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar dichlorophenoxy group.

    2,4-Dichlorophenoxybutyric acid: Another herbicide with structural similarities.

    2-Methyl-4-chlorophenoxyacetic acid: A compound with a similar phenoxy structure.

Uniqueness

4-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine is unique due to the presence of both ethylsulfanyl and methylsulfanyl groups attached to the pyrimidine ring, which may confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[2-(2,4-dichlorophenoxy)ethylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2OS2/c1-9-7-13(18-14(17-9)20-2)21-6-5-19-12-4-3-10(15)8-11(12)16/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQJNFJNDARKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)SCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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